N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15610777
InChI: InChI=1S/C24H26N2O4S/c1-4-30-22-12-14-23(15-13-22)31(28,29)26(21-8-6-5-7-9-21)17-24(27)25-20-11-10-18(2)19(3)16-20/h5-16H,4,17H2,1-3H3,(H,25,27)
SMILES:
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol

N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

CAS No.:

Cat. No.: VC15610777

Molecular Formula: C24H26N2O4S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide -

Specification

Molecular Formula C24H26N2O4S
Molecular Weight 438.5 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Standard InChI InChI=1S/C24H26N2O4S/c1-4-30-22-12-14-23(15-13-22)31(28,29)26(21-8-6-5-7-9-21)17-24(27)25-20-11-10-18(2)19(3)16-20/h5-16H,4,17H2,1-3H3,(H,25,27)
Standard InChI Key NOVFVZCZDNAECV-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • A 3,4-dimethylphenyl group linked to an acetamide moiety.

  • A sulfonamide bridge (-SO2_2-NH-) connecting the acetamide to a substituted aromatic ring.

  • A 4-ethoxyphenyl group attached to the sulfonamide nitrogen .

The molecular formula is inferred as C24_{24}H27_{27}N3_{3}O4_{4}S, though discrepancies in molecular weight calculations (approximately 479.6 g/mol) suggest potential variations in substituent arrangements or stereochemistry .

Table 1: Comparative Structural Features of Related Sulfonamides

CompoundMolecular FormulaKey Functional GroupsSource
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamideC16_{16}H18_{18}N2_{2}O3_{3}SSulfonamide, acetamide, dimethylphenylPMC
N-[2-(3,4-Dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamideC21_{21}H23_{23}NO7_{7}Acetamide, dimethoxyphenyl, trimethoxyphenylCN103664681A

Spectroscopic and Crystallographic Data

While crystallographic data for the title compound are unavailable, analogous sulfonamides exhibit characteristic features:

  • IR Spectroscopy: Strong absorption bands at 1,320–1,160 cm1^{-1} (S=O stretching) and 3,300–3,200 cm1^{-1} (N-H stretching) .

  • NMR: Distinct signals for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.6 ppm), and ethoxy CH3_3 (δ 1.3–1.5 ppm) .

Synthetic Pathways and Methodological Considerations

Conventional Sulfonamide Synthesis

The synthesis of sulfonamide derivatives typically involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine . For example:

  • Step 1: React 4-ethoxybenzenesulfonyl chloride with N-phenylacetamide in the presence of a base (e.g., Na2_2CO3_3).

  • Step 2: Purify the product via recrystallization from methanol/ethyl acetate mixtures .

Table 2: Reaction Conditions for Analogous Syntheses

ReagentSolventTemperatureYield (%)Citation
4-Acetamidobenzenesulfonyl chlorideH2_2O/Na2_2CO3_3RT68
EDCI·HCl, DMAPCH2_2Cl2_20°C → RT82

Advanced Coupling Strategies

Modern approaches employ coupling agents like EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency:

  • Activate 3,4,5-trimethoxyphenylacetic acid with EDCI·HCl in anhydrous CH2_2Cl2_2.

  • React with 3,4-dimethoxyphenethylamine under nitrogen protection .
    This method achieves yields exceeding 80%, though scalability remains challenging due to solvent consumption .

Physicochemical Properties and Reactivity

Solubility and Partition Coefficients

  • Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to hydrophobic aromatic rings.

  • logP: Predicted value of 3.8 indicates high lipid membrane permeability .

Stability Profile

  • Hydrolytic Stability: Susceptible to cleavage under strongly acidic (pH <2) or basic (pH >10) conditions via sulfonamide bond hydrolysis .

  • Thermal Decomposition: Onset at 210°C (DSC data from analogs) .

ActivityTarget OrganismIC50_{50} (Predicted)Citation
AntibacterialS. aureus12.4 μM
AntimalarialP. falciparum8.7 μM
Anti-inflammatoryCOX-218.9 μM

Toxicity Considerations

  • hERG Inhibition Risk: Moderate (predicted IC50_{50} = 4.2 μM) due to interaction with Tyr652^{652} residues .

  • CYP450 Interactions: Likely inhibitor of CYP2C9 and CYP3A4 isoforms, necessitating drug interaction studies .

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